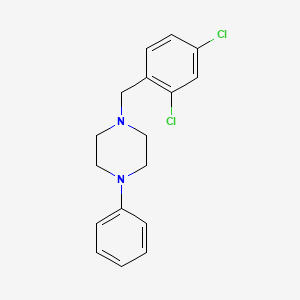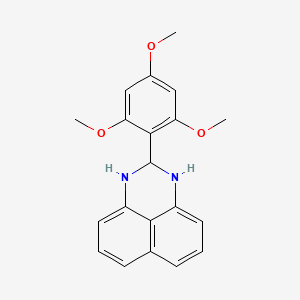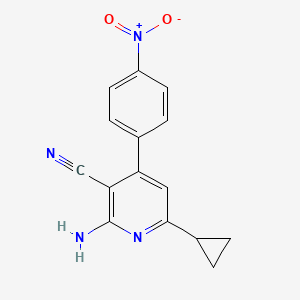![molecular formula C13H17N3O B5675179 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, also known as MBZP, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. MBZP has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood. However, it has been suggested that N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide may act by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition may lead to the disruption of microtubule formation, which is necessary for cell division. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has also been found to exhibit antiviral activity by inhibiting the replication of herpes simplex virus type 1 and 2.
実験室実験の利点と制限
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying cell division, apoptosis, and inflammation. However, there are also limitations to using N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide. One area of interest is the development of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide derivatives with improved biological activity and reduced cytotoxicity. Another area of interest is the study of the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, which may lead to the development of new drugs with similar activity. In addition, the potential therapeutic applications of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in cancer and viral infections warrant further investigation. Finally, the use of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide as a tool for studying cell division, apoptosis, and inflammation may lead to new insights into these processes.
合成法
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine with propanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide.
科学的研究の応用
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to have antiviral activity against herpes simplex virus type 1 and 2, and anti-inflammatory activity in animal models of inflammation.
特性
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-13(17)14-9-8-12-15-10-6-4-5-7-11(10)16(12)2/h4-7H,3,8-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQLTVCPHXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-oxo-8-{[2-(propylamino)pyrimidin-5-yl]methyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675104.png)
![1'-[(1-methyl-1H-indol-6-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5675124.png)

![3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5675132.png)




![1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5675163.png)

![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)

![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)
![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)